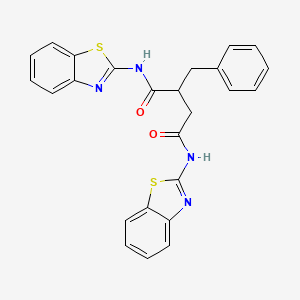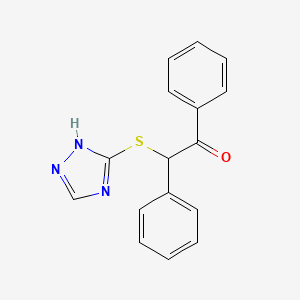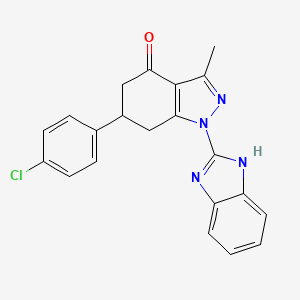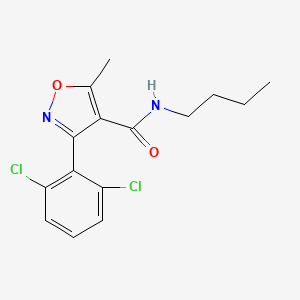![molecular formula C20H23ClN8O B11182289 N-(5-chloro-2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11182289.png)
N-(5-chloro-2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a diverse range of applications. Its systematic name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
- Compound X features a triazine core with various functional groups attached, including a chloro-substituted phenyl ring, a methoxy group, and a piperazine moiety.
- It has garnered interest due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through several routes, but one common method involves the reaction of appropriate starting materials.
Reaction Conditions: The exact conditions depend on the specific synthetic pathway chosen. For instance, a key step might involve coupling the chloro-substituted phenyl ring with the triazine core using suitable reagents.
Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthesis for yield, purity, and scalability.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction conditions, products may include derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers explore Compound X’s reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its interactions with biological targets (e.g., enzymes, receptors) and potential therapeutic applications.
Industry: Industries may use Compound X as a precursor for pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
Targets: Compound X likely interacts with specific proteins or nucleic acids within cells.
Pathways: It may modulate signaling pathways, enzyme activity, or gene expression.
Further Research: Detailed studies are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Compound X’s unique combination of functional groups sets it apart.
Similar Compounds: While I don’t have a specific list, you can explore related triazine derivatives or compounds with similar pharmacophores.
For more in-depth information, consult scientific literature and research articles
Properties
Molecular Formula |
C20H23ClN8O |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H23ClN8O/c1-30-16-6-5-14(21)12-15(16)24-20-26-17(25-19(22)27-20)13-28-8-10-29(11-9-28)18-4-2-3-7-23-18/h2-7,12H,8-11,13H2,1H3,(H3,22,24,25,26,27) |
InChI Key |
ANVWRFDENDWQSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-isopentyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11182219.png)
![5-(4-tert-butylphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11182220.png)
![2-(benzylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182232.png)
![6-(4-phenoxyphenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11182241.png)




![N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B11182256.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11182259.png)
![Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B11182262.png)

![N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide](/img/structure/B11182271.png)
